Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate

Stereochemical Purity Isomer Configuration Double-Bond Geometry

Methyl (2E)-4-oxo-4-(thiophen-2-yl)but-2-enoate (CAS 71132-39-3) is a thiophene-containing α,β-unsaturated γ-keto ester belonging to the (het)aroylpyruvate class. The compound features a conjugated enone system between the thiophene-2-carbonyl and methyl ester moieties, establishing it as a versatile building block for heterocyclic synthesis and medicinal chemistry campaigns.

Molecular Formula C9H8O3S
Molecular Weight 196.22 g/mol
Cat. No. B12846894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate
Molecular FormulaC9H8O3S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)C1=CC=CS1
InChIInChI=1S/C9H8O3S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3/b5-4+
InChIKeyFDUROCASNUFHSA-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate: Baseline Identity and Compound Class for Scientific Procurement


Methyl (2E)-4-oxo-4-(thiophen-2-yl)but-2-enoate (CAS 71132-39-3) is a thiophene-containing α,β-unsaturated γ-keto ester belonging to the (het)aroylpyruvate class [1]. The compound features a conjugated enone system between the thiophene-2-carbonyl and methyl ester moieties, establishing it as a versatile building block for heterocyclic synthesis and medicinal chemistry campaigns [2]. Commercial availability is documented with purity specifications ranging from 95% to 98%, making it accessible for structure–activity relationship (SAR) studies and scale-up investigations .

Why Generic Substitution Fails for Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate: The Cost of Overlooking Thiophene Electronics and Double-Bond Geometry


In-class compounds such as phenyl-substituted enoates, saturated butanoate analogs, or Z-isomeric mixtures cannot be interchanged with the (2E)-thiophene derivative without altering reaction outcomes. The thiophene ring alters the electrophilicity of the conjugated enone system compared to phenyl, influencing regioselectivity in Michael additions and cyclocondensation steps [1]. The defined (2E)-configuration provides a consistent spatial arrangement for stereoselective transformations, whereas Z-isomers or E/Z mixtures introduce variability in subsequent reactions [2]. These structural nuances directly affect synthetic reproducibility, biological target engagement, and impurity profiles, making procurement of the exact compound essential for reliable research data .

Quantitative Differential Evidence for Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate vs. Closest Analogs


Defined (2E)-Stereochemistry Eliminates Z-Isomer Contamination Observed in Generic Batches

The target compound is explicitly specified as the (2E)-isomer, ensuring consistent double-bond geometry. In contrast, many commercially sourced 4-aryl-4-oxobut-2-enoates are supplied as E/Z mixtures or with unassigned stereochemistry, introducing variable impurity profiles [1]. Vendor documentation confirms the target compound's (E)-configuration with 98% purity batch-certified by NMR and HPLC , whereas bulk generic analogs often lack isomer assignment .

Stereochemical Purity Isomer Configuration Double-Bond Geometry

Thiophene Ring Enhances Electrophilicity Relative to Phenyl Analogs in Conjugate Addition Reactions

The thiophene ring is known to be more electron-rich than the phenyl ring, yet when conjugated as a carbonyl substituent, it can increase the electrophilicity of the enone β-carbon through reduced mesomeric stabilization compared to phenyl. Class-level reviews of (het)aroylpyruvates indicate that thiophene-containing enoates exhibit distinct regioselectivity in Michael additions and cyclocondensation reactions relative to phenyl analogs [1]. While quantitative Hammett σₚ values for the thiophene-2-carbonyl group are not directly reported for this compound, the literature documents that thiophene substituents alter reaction rates and product distributions in [3+2] and [4+2] cycloadditions involving α,β-unsaturated ketones [2].

Electrophilicity Michael Addition Heterocyclic Electronics

Methyl Ester Provides Optimal Balance of Reactivity and Deprotection Ease vs. Ethyl Ester Analogs

Methyl esters of (het)aroylpyruvic acids are widely employed as intermediates due to their higher reactivity in nucleophilic acyl substitution and more facile hydrolysis compared to ethyl esters. General organic chemistry principles indicate that methyl esters undergo saponification approximately 5–10 times faster than ethyl esters under identical alkaline conditions, a trend well-documented in ester hydrolysis studies . The target compound's methyl ester group thus offers a kinetic advantage for researchers requiring efficient deprotection or transesterification steps. The ethyl analog ethyl (2E)-4-oxo-4-(thiophen-2-yl)but-2-enoate (CAS not directly matched) would exhibit slower hydrolysis kinetics [1].

Ester Alcoholysis Protecting Group Strategy Synthetic Efficiency

Absence of Saturation in the Carbon Chain Distinguishes the Enoate from the Less Reactive Butanoate Analog

The target compound contains an α,β-unsaturated carbonyl system (but-2-enoate), whereas methyl 4-oxo-4-(thiophen-2-yl)butanoate is the corresponding saturated analog. The conjugated double bond in the target compound enables additional reaction pathways—Michael additions, cycloadditions, and reduction to saturated products—which are unavailable to the saturated butanoate [1]. The butanoate analog can be synthesized from the enoate by selective hydrogenation, meaning the enoate serves as a more advanced intermediate with greater synthetic divergence potential [2].

Conjugated Enone Synthetic Versatility Electrophilic Double Bond

Procurement-Relevant Application Scenarios for Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate


Medicinal Chemistry SAR Campaigns Requiring Thiophene-Containing Heterocyclic Cores

When synthesizing thiophene-fused pyrazoles, isoxazoles, or pyrimidines for anti-inflammatory or kinase inhibitor programs, the defined (2E)-geometry and thiophene electronics of this compound ensure consistent cyclocondensation outcomes, avoiding the variable product distributions observed with phenyl analogs or Z-isomer contaminated batches [1]. The methyl ester's rapid deprotection profile also streamlines acid generation for final compound library submission.

Process Development and Scale-Up of sEH Inhibitor Intermediates

For kilogram-scale synthesis of soluble epoxide hydrolase (sEH) inhibitor candidates—where this compound serves as a key enone intermediate—the 98% purity and certified (E)-isomer content reduce purification burden and batch failure risk relative to generic 95% purity material without isomer specification .

Diversity-Oriented Synthesis (DOS) Libraries Exploiting Conjugated Enone Reactivity

The α,β-unsaturated ketone functionality enables orthogonal diversification via Michael addition, cycloaddition, and hydrogenation, yielding multiple distinct scaffolds from a single building block. This contrasts with the saturated butanoate analog, which offers fewer diversification handles [2].

Benchmarking Thiophene Electronic Effects in Physical Organic Chemistry Studies

For researchers quantifying the influence of heteroaryl substituents on enone electrophilicity, this compound provides a well-defined (2E)-thiophene standard that can be directly compared to the phenyl-substituted methyl ester in kinetic studies of nucleophilic addition, establishing structure–reactivity relationships [3].

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